

# An In-depth Technical Guide to (E)-2-Pentenal

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Pentenal

Cat. No.: B073810

[Get Quote](#)

This technical guide provides a comprehensive overview of **(E)-2-Pentenal**, a significant alpha,beta-unsaturated aldehyde. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical identity, properties, and relevant experimental protocols.

## Core Chemical Identity: IUPAC Name and Synonyms

The nomenclature of a chemical compound is fundamental to its identification and study. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that each compound has a unique and unambiguous name.

The official IUPAC name for the compound with the common name **(E)-2-Pentenal** is **(E)-pent-2-enal**<sup>[1]</sup>. The "(E)" designation specifies the stereochemistry of the double bond between the second and third carbon atoms, indicating that the higher priority groups on each carbon are on opposite sides of the double bond.

In addition to its systematic IUPAC name, **(E)-2-Pentenal** is known by a variety of synonyms in scientific literature and commercial databases. These alternative names are crucial for comprehensive literature searches and material procurement.

Common Synonyms:[1][2][3]

- **trans-2-Pentenal**
- **(2E)-2-Pentenal**

- trans-2-Penten-1-al
- (E)-Pent-2-enal
- 2-(E)-Pentenal
- beta-ethylacrolein

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **(E)-2-Pentenal** is essential for its application in research and development, including its handling, storage, and use in experimental setups. The following table summarizes key quantitative data for this compound.

| Property            | Value                             | Unit            | Source(s)                                                   |
|---------------------|-----------------------------------|-----------------|-------------------------------------------------------------|
| Molecular Formula   | C5H8O                             | -               | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Weight    | 84.12                             | g/mol           | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| CAS Registry Number | 1576-87-0                         | -               | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Appearance          | Colourless to Light Yellow Liquid | -               | <a href="#">[3]</a>                                         |
| Boiling Point       | 80-81 (at 160 mmHg)               | °C              |                                                             |
| Density             | 0.86                              | g/mL at 25 °C   |                                                             |
| Refractive Index    | 1.440-1.446 (at 20 °C)            | -               |                                                             |
| Water Solubility    | 16.2                              | g/L (Predicted) | <a href="#">[4]</a>                                         |
| logP                | 1.25 (Predicted)                  | -               | <a href="#">[4]</a>                                         |

## Experimental Protocols

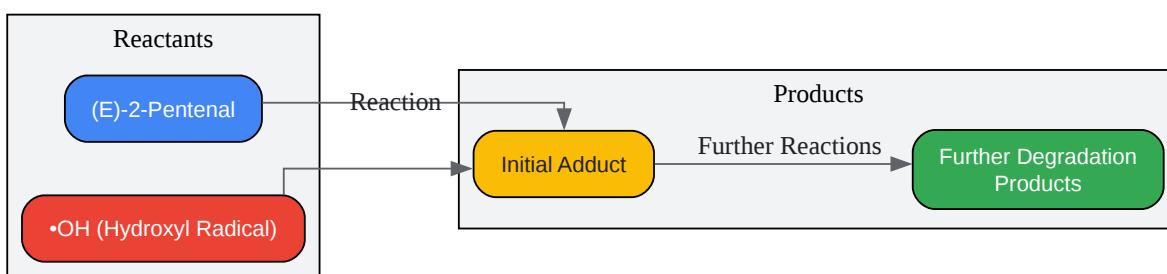
The synthesis and reactions of **(E)-2-Pentenal** are of significant interest in various chemical and biological studies. Below is a detailed methodology for a representative experimental protocol.

## Synthesis of (E)-2-Pentenal via Aldol Condensation

A common and effective method for the synthesis of  $\alpha,\beta$ -unsaturated aldehydes such as (E)-**2-Pentenal** is the aldol condensation of a suitable aldehyde and subsequent dehydration. This protocol is based on established methodologies for similar compounds[5].

### Materials:

- Propanal
- Acetaldehyde
- Sodium hydroxide (NaOH) solution (10%)
- Diethyl ether
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- Stirring apparatus
- Dropping funnel
- Separatory funnel
- Distillation apparatus


### Procedure:

- A solution of sodium hydroxide (10%) is prepared and cooled in an ice bath.
- Equimolar amounts of propanal and acetaldehyde are mixed in a round-bottom flask equipped with a stirrer and a dropping funnel. The flask is cooled in an ice bath.
- The cold sodium hydroxide solution is added dropwise to the aldehyde mixture with continuous stirring over a period of 30-60 minutes, maintaining the temperature below 10 °C.

- After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature to ensure the completion of the condensation reaction.
- The reaction mixture is then neutralized with dilute hydrochloric acid.
- The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with diethyl ether.
- The combined organic layers are washed with water and then with a saturated brine solution.
- The organic layer is dried over anhydrous magnesium sulfate.
- The diethyl ether is removed by rotary evaporation.
- The crude product is purified by fractional distillation under reduced pressure to yield **(E)-2-Pentenal**. The fraction boiling at 80-81 °C at 160 mmHg is collected.

## Signaling Pathways and Experimental Workflows

**(E)-2-Pentenal**, as an atmospheric volatile organic compound, undergoes degradation through various chemical reactions. One of the primary degradation pathways in the troposphere is its reaction with hydroxyl (OH) radicals[6]. The following diagram illustrates this initial step in its atmospheric degradation.



[Click to download full resolution via product page](#)

Caption: Atmospheric degradation of **(E)-2-Pentenal** by hydroxyl radical.

This guide provides a foundational understanding of (E)-**2-Pentenal** for scientific and research applications. The presented data and protocols are intended to facilitate further investigation and application of this compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (E)-2-Pentenal | C5H8O | CID 5364752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pentenal, (E)- [webbook.nist.gov]
- 3. (E)-2-Pentenal | CymitQuimica [cymitquimica.com]
- 4. Showing Compound (E)-2-Pentenal (FDB008234) - FooDB [foodb.ca]
- 5. imreblank.ch [imreblank.ch]
- 6. Rate coefficients for the reaction of OH with (E)-2-pentenal, (E)-2-hexenal, and (E)-2-heptenal - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (E)-2-Pentenal]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073810#e-2-pentenal-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b073810#e-2-pentenal-iupac-name-and-synonyms)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)